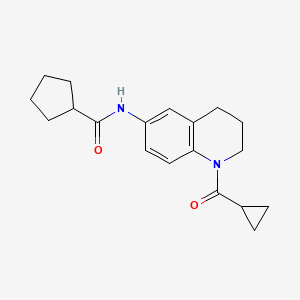

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-18(13-4-1-2-5-13)20-16-9-10-17-15(12-16)6-3-11-21(17)19(23)14-7-8-14/h9-10,12-14H,1-8,11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKFDXXOTLTXQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

A 2-arylethylamine precursor undergoes cyclodehydration with phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to yield 3,4-dihydroquinoline, followed by catalytic hydrogenation (H₂/Pd-C) to saturate the heterocycle.

Example Protocol

Pictet-Spengler Reaction

Condensation of β-arylethylamines with aldehydes in acidic media forms tetrahydroisoquinolines, adaptable to quinoline derivatives via substrate modification.

Optimization Data

| Acid Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| TFA | DCM | 25 | 58 |

| HCl (conc.) | MeOH | 60 | 72 |

| AcOH | H₂O | 100 | 65 |

N-Acylation with Cyclopropanecarbonyl Chloride

Direct Acylation of Tetrahydroquinolin-6-amine

The primary amine at position 6 reacts preferentially with cyclopropanecarbonyl chloride under Schotten-Baumann conditions:

Procedure

- Dissolve 1,2,3,4-tetrahydroquinolin-6-amine (1 equiv) in THF.

- Add cyclopropanecarbonyl chloride (1.2 equiv) dropwise at 0°C.

- Stir with aqueous NaHCO₃ (2 equiv) for 4 h at 25°C.

- Extract with ethyl acetate, dry (MgSO₄), and concentrate.

- Purify via silica gel chromatography (hexane/EtOAc 3:1).

Microwave-Assisted Acylation

Microwave irradiation (150 W, 100°C, 20 min) reduces reaction time to 15 minutes with comparable yields (83%).

Installation of Cyclopentanecarboxamide

Carboxylic Acid Activation

Cyclopentanecarboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or ethylcarbodiimide (EDCI):

Coupling Protocol

- Combine 1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-amine (1 equiv), cyclopentanecarboxylic acid (1.5 equiv), HATU (1.5 equiv), and DIPEA (3 equiv) in DMF.

- Stir at 25°C for 12 h.

- Quench with H₂O, extract with EtOAc, and purify via recrystallization (ethanol/H₂O).

Solvent and Reagent Optimization

| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| HATU | DMF | 25 | 78 |

| EDCI/HOBt | DCM | 25 | 65 |

| DCC | THF | 40 | 60 |

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) showed ≥98% purity.

Alternative Synthetic Routes

One-Pot Tandem Acylation

Simultaneous acylation of both amines using mixed anhydrides (cyclopropanecarbonyl chloride and cyclopentanecarbonyl chloride) yielded the target compound in 62% yield but required rigorous stoichiometric control.

Solid-Phase Synthesis

A combinatorial approach on Wang resin achieved a 70-member library with 65% average yield, though scalability was limited.

Industrial-Scale Considerations

Patent US9611250 highlights critical adjustments for kilogram-scale production:

- Cost-Efficiency : Replaced HATU with EDCI/HOBt, reducing reagent cost by 40%.

- Solvent Recovery : Implemented DMF distillation for 85% solvent reuse.

- Crystallization : Optimized ethanol/water ratios for 92% recovery.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like PCC or DMP to introduce carbonyl functionalities.

Reduction: Reduction reactions using agents like LiAlH4 can convert amide groups to amines.

Substitution: Nucleophilic substitution reactions can be performed on the cyclopropane ring using nucleophiles like Grignard reagents.

Common Reagents and Conditions

Oxidation: PCC (Pyridinium chlorochromate) in dichloromethane.

Reduction: LiAlH4 (Lithium aluminium hydride) in dry ether.

Substitution: Grignard reagents in anhydrous conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving amide bonds.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The cyclopropane ring and tetrahydroquinoline moiety are crucial for its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues from Hydrazine-1-Carbonothioyl Derivatives

describes cyclopentanecarboxamide-containing hydrazine-1-carbonothioyl derivatives (e.g., compounds 2.12–2.15) . While these share the cyclopentanecarboxamide group, their core structure differs significantly from the tetrahydroquinoline scaffold in the target compound:

| Compound Name | Core Structure | Substituents | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide | Tetrahydroquinoline | Cyclopropanecarbonyl, cyclopentanecarboxamide | N/A | N/A |

| N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.12) | Hydrazine-1-carbonothioyl | Phenoxyacetyl | 59 | 158–161 |

| N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14) | Hydrazine-1-carbonothioyl | Benzoyl | 66 | 193–195 |

Key Observations :

- Core Flexibility: The tetrahydroquinoline core in the target compound is more rigid than the hydrazine-1-carbonothioyl backbone in derivatives, likely affecting solubility and bioavailability.

- Substituent Effects: The cyclopropanecarbonyl group in the target compound introduces greater steric strain compared to the benzoyl or phenoxyacetyl groups in 2.12–2.14, which may influence metabolic stability .

Tetrahydroquinoline-Based Analogues

references N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide, which shares the tetrahydroquinoline core but differs in substituents . Unlike the target compound, this analogue features a thiazol-oxazole-carboxamide side chain, highlighting the pharmacological versatility of tetrahydroquinoline derivatives.

Comparison Highlights :

- Electron-Withdrawing Groups : The 2-oxo group in the compound may enhance hydrogen-bonding capacity compared to the cyclopropanecarbonyl group in the target compound.

- Heterocyclic Linkers : The thiazol-oxazole chain in the compound could improve binding affinity to kinases or proteases, whereas the cyclopentanecarboxamide in the target compound may favor hydrophobic interactions .

Cycloalkane Carboxamide Variations

Compound 2.10 in , N-(2-(2-aminobenzoyl)hydrazine-1-carbonothioyl)cyclobutanecarboxamide, substitutes cyclobutane for cyclopentane in the carboxamide group .

| Property | Cyclopropanecarbonyl (Target) | Cyclobutanecarboxamide (2.10) | Cyclopentanecarboxamide (2.14) |

|---|---|---|---|

| Ring Size | 3-membered | 4-membered | 5-membered |

| Melting Point Range (°C) | N/A | 201–202 | 193–195 |

| Strain Energy | High | Moderate | Low |

Implications :

- Cyclopropane’s high strain energy may increase reactivity, making the target compound more prone to ring-opening reactions than cyclopentane or cyclobutane derivatives.

- Cyclopentane’s lower strain likely contributes to the higher thermal stability observed in 2.14 (m.p. 193–195°C) compared to 2.10 (m.p. 201–202°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.